molecular formula C19H22N2O4S B2812185 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide CAS No. 921998-62-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide

Cat. No. B2812185
CAS RN: 921998-62-1
M. Wt: 374.46
InChI Key: HQILICSXZKXTNZ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to the specified chemical involves innovative methods leading to novel structures with potential applications in medicinal chemistry and materials science. For instance, the synthesis and crystal structure analysis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate reveal a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines with strong blue emission properties, suggesting its utility in photophysical studies (Petrovskii et al., 2017). Such compounds, due to their nonplanar oxazapolyheterocyclic structure, offer intriguing possibilities for the development of new materials with specific optical properties.

Photophysical Properties

The research into the photophysical properties of compounds structurally related to the specified chemical showcases their potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The strong blue emission observed in specific derivatives indicates their applicability in creating components for advanced optical devices and materials with unique luminescent properties.

Potential Medicinal Applications

While the request specifically excludes drug use and side effects, it's notable that the structural framework of compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide is being explored for their utility in medicinal chemistry. The synthesis of novel compounds, such as those inhibiting human carbonic anhydrases, points to the broader utility of this chemical class in designing new therapeutic agents (Sapegin et al., 2018).

Advanced Material Synthesis

The synthesis of novel heterocyclic compounds, including those with oxazepine frameworks, provides a basis for developing materials with specific functionalities, such as nonlinear optical (NLO) properties. These compounds have been investigated for their potential in NLO applications, showcasing the versatility of this chemical structure in materials science (Almansour et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-13-5-8-15(9-6-13)26(23,24)21-14-7-10-16-17(11-14)25-12-19(2,3)18(22)20-16/h5-11,21H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQILICSXZKXTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide

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